molecular formula C6H9N3O2S B13261562 N-Ethylpyrimidine-5-sulfonamide

N-Ethylpyrimidine-5-sulfonamide

Cat. No.: B13261562
M. Wt: 187.22 g/mol
InChI Key: PQCVZZIMCBTYKP-UHFFFAOYSA-N
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Description

N-Ethylpyrimidine-5-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with an ethyl group at the nitrogen position and a sulfonamide moiety at the 5-position. Key structural features include:

  • Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms.
  • Sulfonamide group (-SO$2$NH$2$): Enhances hydrogen-bonding capacity and influences solubility.
  • Ethyl substituent: Introduces steric and electronic effects, modulating interactions with biological targets.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N-ethylpyrimidine-5-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-2-9-12(10,11)6-3-7-5-8-4-6/h3-5,9H,2H2,1H3

InChI Key

PQCVZZIMCBTYKP-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CN=CN=C1

Origin of Product

United States

Preparation Methods

Sulfonylation of Aminopyrimidines with Sulfonyl Chlorides

This is the most common and direct approach where a sulfonyl chloride derivative reacts with an aminopyrimidine to form the sulfonamide linkage at the 5-position of the pyrimidine ring.

Typical Procedure:

  • Dissolve the sulfonyl chloride (e.g., 4-ethoxycarbonyl-1-methylpyrazole-5-sulfonyl chloride) in anhydrous acetonitrile.
  • Add the aminopyrimidine derivative (e.g., 2-amino-4,6-dimethoxypyrimidine) to the solution.
  • Introduce a base catalyst such as pyridine to facilitate the reaction.
  • Maintain the reaction temperature around 40–45°C for 2–3 hours.
  • Add sodium cyanate or other additives to improve yield and reaction efficiency.
  • Upon completion, adjust the pH to acidic (pH ~4) using aqueous sulfuric acid.
  • Extract the product with dichloromethane, dry over anhydrous magnesium sulfate, and remove solvent to isolate the sulfonamide product as a solid.

Yields and Purity:

  • Yields reported are typically high, around 98–99% for related sulfonamide compounds prepared by this method.
  • The product is often obtained as a crystalline solid, suitable for further purification if necessary.

Example Data Table:

Example No. Sulfonyl Chloride (g) Aminopyrimidine (g) Reaction Temp (°C) Reaction Time (h) Yield (%) Product State
7 2.603 1.552 40–45 3 99 Solid
8 2.603 1.552 40–45 3 98 Solid

Data adapted from patent EP0613896A1 and EP0727424A2

Preparation via Pyrimidine Sulfonamide Intermediates

An alternative approach involves synthesizing pyrimidine sulfonamide intermediates which are then modified to introduce the N-ethyl group.

Key Steps:

  • Synthesis of 2-methylthio-4-(N-acetyl-sulfanilamido)-5-ethyl-6-methoxy-pyrimidine starting from ethylcyanoacetic acid ethyl ester and thiourea.
  • Methylation of mercapto groups using dimethyl sulfate.
  • Conversion of hydroxypyrimidine to methoxypyrimidine using phenyltrimethylammonium chloride.
  • Sulfonamide formation via reaction with p-acetarnidobenzenesulfonyl chloride in pyridine at room temperature for 24 hours.
  • Subsequent saponification with sodium hydroxide to remove acetyl protecting groups.
  • Final acidification and purification to yield the desired sulfonamide.

Reaction Conditions and Yields:

  • Saponification: 1/2 hour on a water bath with 1 N NaOH.
  • Reflux with Raney nickel and ammonia for reduction steps at 85–90°C for 1 hour.
  • Yields of intermediates and final sulfonamide range from 65% to 81%.
  • Melting points and purity data confirm the identity of the compounds.

Example Table of Key Intermediates:

Compound Yield (%) Melting Point (°C) Key Reagents/Conditions
2-Methylthio-4-(N-acetyl-sulfanilamido)-5-methyl-6-methoxy-pyrimidine 80 265–268 p-Acetarnidobenzenesulfonyl chloride, pyridine, 24 h at RT
4-Sulfanilamido-5-methyl-6-methoxy-pyrimidine (final) 81 214–217 Saponification with 1 N NaOH, acidification

Data adapted from patent US3132139A

Alternative Synthetic Routes and Modifications

  • Reaction of pyrimidine-5-sulfonyl chloride intermediates with various amines to generate diverse sulfonamide derivatives.
  • Use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) for chlorination steps in pyrimidine ring modification.
  • Reflux in glacial acetic acid for sulfonamide ring closure or further functionalization.
  • Purification by crystallization from DMF/water mixtures.

These methods allow for the introduction of ethyl groups and other substituents on the pyrimidine ring, tailoring the compound's properties.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Sulfonylation of aminopyrimidines Sulfonyl chloride + 2-amino-4,6-dimethoxypyrimidine Pyridine, sodium cyanate, 40–45°C, 2–3 h 98–99 Direct sulfonamide formation
Pyrimidine sulfonamide intermediates Ethylcyanoacetic acid ethyl ester + thiourea Dimethyl sulfate, phenyltrimethylammonium chloride, pyridine, NaOH saponification 65–81 Multi-step synthesis with protection/deprotection
Chlorination and modification Pyrimidine sulfonamide intermediates POCl3, PCl5, reflux in acetic acid 70–75 For further functionalization

Chemical Reactions Analysis

Types of Reactions: N-Ethylpyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids under oxidative conditions.

    Reduction: Reduction of the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications, data tables, or case studies specifically for the compound "N-Ethylpyrimidine-5-sulfonamide." However, the search results do provide information on pyrimidines, sulfonamides, and related derivatives, which can be used to infer potential applications and research directions for this compound.

Pyrimidine Derivatives
Pyrimidines are crucial heterocyclic compounds with significant importance in biology and medicine . They serve as building blocks for synthesizing anti-inflammatory, anti-hypertensive, antioxidant, anti-SARS, antiviral, and anticancer drugs . Examples of pyrimidine drugs include:

  • 5-Fluorouracil (5-FU) : Anticancer
  • Idoxuridine and Trifluridine : Antiviral
  • Zidovudine and Stavudine : Anti-HIV
  • Trimethoprim, Sulphamethiazine, and Sulphadiazine : Antibacterial
  • Minoxidil and Prazosin : Antihypertensive
  • Propylthiouracil : Antithyroid
  • Bacimethrine : Antibiotic

Sulfonamide Derivatives
Sulfonamides are another class of compounds with a wide range of applications. They have been used in treatments for epilepsy, high blood pressure, arthritis, and glaucoma . They also exhibit antibacterial activity against gram-positive and certain gram-negative bacteria . Some specific applications of sulfonamides include:

  • Antibacterial Agents : Effective against bacteria such as Klebsiella, Salmonella, and Escherichia coli .
  • Enzyme Inhibitors : Some sulfonamides act as inhibitors of enzymes like Trypanosoma brucei N-myristoyltransferase (TbNMT), which is a therapeutic target for human African trypanosomiasis (HAT) .
  • Anticancer Agents : Sulfonamide moieties have anticancer potential and can interact with critical cancer proteins such as p53, caspase, and NF-κB .

Potential Applications of this compound
Given that this compound combines both pyrimidine and sulfonamide moieties, it may have potential applications in various fields:

  • Antimicrobial Activity : It may possess antibacterial and antifungal properties, similar to other sulfonamide drugs .
  • Anti-inflammatory and Antioxidant Activity : It may act as an antioxidant and inhibit enzymes like 15-LOX, which is involved in cardiovascular and neurological conditions .
  • Anticancer Potential : It could interact with cancer-related proteins and induce apoptosis in cancer cells .

Related Research Areas
The search results also highlight related research areas that could be relevant to this compound:

  • Indole Derivatives : Indole derivatives have shown potential as anticancer agents, with some compounds demonstrating selectivity towards cancer cells and inducing cell cycle arrest and apoptosis .
  • Polyphenol-Containing Nanoparticles : Polyphenols have antioxidant and anticancer activities and can be used in bioimaging, therapeutic delivery, and other biomedical applications .
  • 2-Thiouracil-5-sulfonamides : These compounds have been designed and synthesized as antioxidant agents and 15-LOX inhibitors .

Future Research Directions
Based on the available information, future research directions for this compound could include:

  • Synthesizing and characterizing the compound .
  • Evaluating its antioxidant activity against DPPH, hydrogen peroxide, and lipid peroxidation .
  • Testing its 15-LOX inhibitory activity .
  • Assessing its antibacterial and antifungal properties .
  • Investigating its anticancer potential and interactions with cancer-related proteins .
  • Examining its potential as an enzyme inhibitor for therapeutic targets like TbNMT .

Mechanism of Action

The mechanism of action of N-Ethylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity : The adamantane-containing analog () introduces significant hydrophobicity and steric bulk compared to the ethyl group in N-Ethylpyrimidine-5-sulfonamide, likely reducing solubility but improving membrane permeability .
  • Chlorinated Derivatives: The 2,4-dichloro-substituted compound () exhibits higher molecular weight (342.59 vs.
  • Synthetic Routes : The ethyl group in this compound would likely require milder alkylation conditions compared to the triphenylphosphonium chloride derivative, which involves 24-hour reflux with triphenylphosphine .

Physicochemical Properties

Data extracted from analogs:

Property 5-(2,4-Dichloro-5-sulfamoylphenyl) Derivative Adamantane-containing Derivative This compound (Estimated)
Melting Point (°C) 192–194 Not reported Likely 150–200 (based on sulfonamide trend)
IR Spectral Peaks (cm⁻¹) 3386 (NH), 1359 (SO$_2$) Not reported ~3350 (NH), ~1350 (SO$_2$)
Solubility Low in ethanol, crystallizes from ethyl acetate Likely low due to adamantane Moderate (ethyl group enhances lipophilicity)

Analysis :

  • Melting Points : Chlorinated derivatives exhibit higher melting points (192–194°C) due to stronger intermolecular forces (halogen bonding) .
  • Solubility : The ethyl group in this compound may improve solubility in polar aprotic solvents compared to bulky adamantane or chlorinated analogs.

Biological Activity

N-Ethylpyrimidine-5-sulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds that have been extensively studied for their antibacterial properties. They act primarily by inhibiting bacterial folic acid synthesis, which is essential for DNA replication and cell division. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to competitively inhibit the enzyme dihydropteroate synthase, crucial in the folate synthesis pathway .

This compound exhibits its biological activity through several mechanisms:

  • Antimicrobial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The inhibition of folate synthesis leads to bacteriostatic effects, preventing bacterial growth without killing the cells directly .
  • Endothelin Receptor Antagonism : Research indicates that certain pyrimidine-sulfonamides can act as endothelin receptor antagonists, which are being investigated for their potential in treating conditions such as hypertension and heart failure .
  • Carbonic Anhydrase Inhibition : Recent studies have demonstrated that sulfonamides can inhibit various isoforms of carbonic anhydrases, enzymes involved in regulating pH and fluid balance in biological systems. This inhibition has implications for conditions like glaucoma and obesity .

Antibacterial Activity

A study assessed the antibacterial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus30 ± 0.158.0
Escherichia coli28 ± 0.1210.0
Klebsiella pneumoniae25 ± 0.1012.5

These results indicate that this compound possesses significant antibacterial properties, particularly against S. aureus .

Endothelin Receptor Studies

In vitro studies using CHO cells expressing human recombinant endothelin receptors demonstrated that this compound could effectively inhibit endothelin-1 binding with an IC50 value of approximately 50 nM. This suggests potential therapeutic applications in managing cardiovascular diseases .

Carbonic Anhydrase Inhibition

The compound was also evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), a target for cancer therapy due to its overexpression in various tumors. The study found that this compound inhibited CA IX with a Ki value of 25 nM, indicating strong potential as an anticancer agent .

Q & A

Q. What synthetic routes are recommended for N-Ethylpyrimidine-5-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves palladium-catalyzed coupling reactions, as demonstrated in analogous sulfonamide syntheses. For example, Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF at 65°C has been used for N-allylynamide derivatization . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. Computational modeling (e.g., DFT calculations) can predict reactive intermediates and guide condition selection .

Q. How can HPLC and GC methods be optimized for analyzing the purity and structural integrity of this compound?

  • Methodological Answer : Fast GC protocols with surrogate standards (e.g., 2-Fluorophenol-d4) improve throughput without sacrificing resolution . For HPLC, columns tailored for sulfonamides (e.g., C18 phases) paired with mobile phases like methanol-water gradients enhance peak separation. Validation should include spike-recovery tests and comparison with certified reference materials to ensure accuracy .

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are widely used to map molecular electrostatic potentials (MEPs) and frontier orbitals. These analyses predict nucleophilic/electrophilic sites and reaction pathways, as shown in studies of analogous pyrimidine sulfonamides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in pyrimidine derivatives can shift NMR peaks. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize conformers. Cross-validation with X-ray crystallography or high-resolution mass spectrometry (HRMS) is critical .

Q. What strategies ensure the stability of this compound under varying storage conditions?

  • Methodological Answer : Degradation studies under accelerated conditions (40°C/75% RH) identify susceptibility to hydrolysis or oxidation. Lyophilization and storage in amber vials at -20°C in inert atmospheres (argon) are recommended. Monitor purity via periodic HPLC analysis .

Q. How should researchers validate analytical methods for detecting trace impurities (e.g., nitrosamines) in this compound?

  • Methodological Answer : Follow USEPA Method 521, which employs GC-MS/MS with isotope-labeled internal standards (e.g., N-Nitrosomorpholine-d8). Limit of detection (LOD) should be ≤1 ppb, validated via matrix-matched calibration curves .

Q. What are the best practices for handling and disposing of this compound waste in laboratory settings?

  • Methodological Answer : Segregate halogenated and non-halogenated waste streams. Neutralize acidic/basic byproducts before transferring to licensed waste management facilities. Implement solvent recovery systems for THF or DCM to minimize environmental impact .

Q. How can in silico methods be leveraged to assess the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial dihydropteroate synthase) predicts binding affinities. Pair with MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes over 100-ns trajectories .

Q. Tables for Key Data

Parameter Optimal Conditions Reference
Synthetic Yield OptimizationPd(PPh₃)₄ (5 mol%), THF, 65°C, 18h
HPLC Mobile Phase70:30 Methanol:Water (0.1% TFA)
Stability Storage-20°C in argon, amber vial
Nitrosamine LOD0.1 ppb via GC-MS/MS (EPA 521)

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